molecular formula C6H9N3O B13113710 4-propyl-4H-1,2,4-triazole-3-carbaldehyde

4-propyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B13113710
M. Wt: 139.16 g/mol
InChI Key: SIWDLHCZHLPJAX-UHFFFAOYSA-N
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Description

4-Propyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a propyl group at the 4-position and an aldehyde group at the 3-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-propyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with aldehydes under acidic or basic conditions to form the triazole ring. For instance, the reaction of propylhydrazine with formylhydrazine can yield the desired compound through a cyclization process .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted cyclodehydration or the use of triflic anhydride activation. These methods offer high yields and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Propyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 4-propyl-4H-1,2,4-triazole-3-carboxylic acid.

    Reduction: 4-propyl-4H-1,2,4-triazole-3-methanol.

    Substitution: Various N-alkylated triazole derivatives.

Mechanism of Action

The mechanism of action of 4-propyl-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can act as a pharmacophore, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Propyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of both a propyl group and an aldehyde group, which confer specific chemical and biological properties. The propyl group increases the compound’s hydrophobicity, enhancing its interaction with lipid membranes and hydrophobic pockets in proteins. The aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-propyl-1,2,4-triazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-3-9-5-7-8-6(9)4-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWDLHCZHLPJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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